N~3~,N~5~-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Overview
Description
N~3~,N~5~-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two bromophenyl groups attached to the pyrazole ring, along with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromophenyl Groups: The bromophenyl groups can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate bromophenyl precursors.
Formation of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the pyrazole derivative with an amine and a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~5~-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~3~,N~5~-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N3,N~5~-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N~3~,N~5~-bis(4-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: Similar structure with chlorine atoms instead of bromine.
N~3~,N~5~-bis(4-fluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: Similar structure with fluorine atoms instead of bromine.
N~3~,N~5~-bis(4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: Similar structure with methyl groups instead of bromine.
Uniqueness
N~3~,N~5~-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to the presence of bromine atoms, which can influence its chemical reactivity and biological activity. The bromine atoms can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications.
Properties
IUPAC Name |
3-N,5-N-bis(4-bromophenyl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N4O2/c1-24-16(18(26)22-14-8-4-12(20)5-9-14)10-15(23-24)17(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHCPQXRNCHINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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